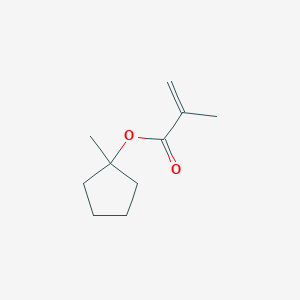
1-Methylcyclopentyl methacrylate
Cat. No. B1631910
Key on ui cas rn:
178889-45-7
M. Wt: 168.23 g/mol
InChI Key: VSYDNHCEDWYFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08603728B2
Procedure details


An exemplary AAEM-based photoresist polymer (Polymer 1) was prepared according to a procedure similar to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IPAMA) (20 mmol), 1-methylcyclopentyl methacrylate (MCPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate (ODOTMA) (20 mmol), and 2-(acetoacetyloxy)ethyl methacrylate (AAEM) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield the polymer poly(IAMA/_MCPMA/α-GBLMA/ODOTMA/AAEM) (20/20/30/20/10). Mw=10,400; Mw/Mn=1.53.

[Compound]
Name
Polymer 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step Three



Name
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][O:9][C:10](=[O:15])[CH2:11][C:12]([CH3:14])=[O:13])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:16]([O:21][CH:22]1[CH:29]2[CH2:30][CH:25]3[CH2:26]C(C[C:23]1(C(C)C)C3)C2)(=[O:20])[C:17]([CH3:19])=[CH2:18].C(OC1(C)CCCC1)(=O)C(C)=C.C(OC1CCOC1=O)(=O)C(C)=C.[C:59]([O:64][CH:65]1[CH2:73][CH:72]2[O:74][CH:66]1[CH:67]1[CH:71]2[C:70](=[O:75])[O:69][CH2:68]1)(=[O:63])[C:60]([CH3:62])=[CH2:61]>O1CCCC1>[C:16]([O:21][C:22]1([CH3:23])[CH2:29][CH2:30][CH2:25][CH2:26]1)(=[O:20])[C:17]([CH3:19])=[CH2:18].[C:59]([O:64][CH:65]1[CH2:73][CH:72]2[O:74][CH:66]1[CH:67]1[CH:71]2[C:70](=[O:75])[O:69][CH2:68]1)(=[O:63])[C:60]([CH3:62])=[CH2:61].[C:1]([O:6][CH2:7][CH2:8][O:9][C:10](=[O:15])[CH2:11][C:12]([CH3:14])=[O:13])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC(CC(=O)C)=O
|
Step Two
[Compound]
|
Name
|
Polymer 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
1-isopropyl-adamantanyl methacrylate
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
|
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)C
|
|
Name
|
|
|
Quantity
|
30 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1C(OCC1)=O
|
|
Name
|
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O
|
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC(CC(=O)C)=O
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The polymerization mixture is then stirred for about 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged to a 500 ml flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged in to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after which time the reaction is diluted with 5 g of THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymer is precipitated by addition to 1.0 L of isopropanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
re-precipitated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in 50 g THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition to another 1.0 L isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 45° C. for 48 h.
|
|
Duration
|
48 h
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O.C(C(=C)C)(=O)OCCOC(CC(=O)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
